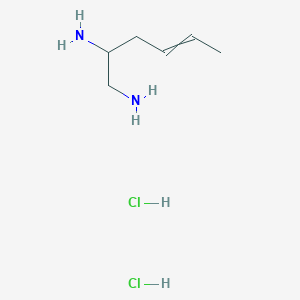![molecular formula C13H16Cl2FNO4S B14083849 2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide](/img/structure/B14083849.png)
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[462228,11218,21228,31238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone is a highly complex organic compound characterized by its intricate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone typically involves multi-step organic reactions. These steps may include cyclization reactions, etherification, and various purification processes. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor the reaction progress and ensure product quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can serve as a model compound for understanding polycyclic ether chemistry.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its complex structure could provide insights into molecular recognition and binding.
Medicine
In medicine, this compound might be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as cancer treatment or antimicrobial therapy.
Industry
In industrial applications, this compound could be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties may also make it suitable for use in specialty chemicals or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-dione
- 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-trione
Uniqueness
The uniqueness of 3,6,13,16,23,26,33,36,43,46-Decaoxahexacyclo[46.2.2.28,11.218,21.228,31.238,41]hexaconta-8,10,18,20,28,30,38,40,48,50,51,53,55,57,59-pentadecaene-2,7,12,17,22,27,32,37,42,47-decone lies in its specific structural arrangement and the presence of multiple ether linkages. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H16Cl2FNO4S |
|---|---|
Poids moléculaire |
372.2 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(1R,2R)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C13H16Cl2FNO4S/c1-17(13(19)12(14)15)10(7-16)11(18)8-3-5-9(6-4-8)22(2,20)21/h3-6,10-12,18H,7H2,1-2H3/t10-,11+/m0/s1 |
Clé InChI |
JXROSMHZVVOKBH-WDEREUQCSA-N |
SMILES isomérique |
CN([C@@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
SMILES canonique |
CN(C(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 3-[[(3-amino-4-methylphenyl)sulfonyl]amino]-](/img/structure/B14083767.png)
![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)




![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)


![4-[(2-Ethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B14083825.png)
![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)
![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)
